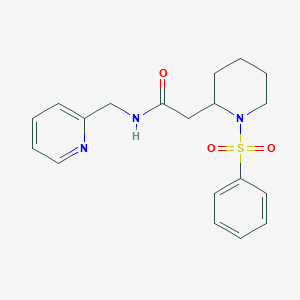

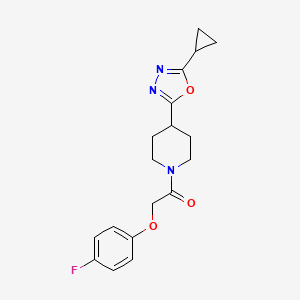

![molecular formula C14H11F2N3 B2841039 4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 924118-90-1](/img/structure/B2841039.png)

4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline” is a chemical compound with the CAS Number: 924118-90-1 . It has a molecular weight of 259.26 . The IUPAC name for this compound is 4-[1-(difluoromethyl)-1H-benzimidazol-2-yl]aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11F2N3/c15-14(16)19-12-4-2-1-3-11(12)18-13(19)9-5-7-10(17)8-6-9/h1-8,14H,17H2 . This code provides a unique representation of the molecule’s structure.The country of origin is UA . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available at the moment.

Wissenschaftliche Forschungsanwendungen

Ionic Liquids and Phase Behavior Studies

Benzodiazole derivatives have been studied in the context of ionic liquids, particularly imidazolium- and phosphonium-based ionic liquids, for their phase behavior with various solutes. Research has shown that the solvent abilities of ionic liquids can be significantly influenced by the selection of anions, such as bistriflamide or triflate, affecting their solubility with hydrogen-bonding solutes and aromatic compounds. This indicates potential applications in creating mixed solvents for separation processes and extractions from aqueous solutions or original matrices (Visak et al., 2014).

Synthesis of Functionalized Azole Compounds

Benzodiazole and its derivatives have been explored for chemical fixation with CO2, providing a novel avenue for synthesizing functionalized azole compounds. This approach offers a sustainable, economical, and environmentally friendly method to access important natural and biologically active azole derivatives, opening new possibilities for synthetic organic chemists in drug development and material science (Vessally et al., 2017).

Optoelectronic Materials

Research into quinazolines, a group of benzodiazines, has extended into optoelectronic applications due to their broad spectrum of biological activities. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials are promising for applications in organic light-emitting diodes, image sensors, and solar cells, highlighting the potential of benzodiazole derivatives in advancing optoelectronic technology (Lipunova et al., 2018).

Chemotherapeutic Research

Benzothiazoles, closely related to benzodiazoles, have been the focus of medicinal chemistry research due to their diverse pharmacological properties. Numerous studies have highlighted the therapeutic potential of benzothiazole derivatives as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. This extensive range of biological activities makes benzothiazole and its derivatives promising candidates for drug development and therapy (Keri et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[1-(difluoromethyl)benzimidazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N3/c15-14(16)19-12-4-2-1-3-11(12)18-13(19)9-5-7-10(17)8-6-9/h1-8,14H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPTYJREZOCIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C(F)F)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840959.png)

![2-(benzylamino)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-thioxoacetamide](/img/structure/B2840964.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2840965.png)

![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)

![1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2840967.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)

![2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2840973.png)